molecular formula C21H22ClN3O3S2 B2786317 7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole CAS No. 886930-06-9

7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole

Cat. No.: B2786317
CAS No.: 886930-06-9
M. Wt: 464
InChI Key: FKZAMSXJSNIZSB-UHFFFAOYSA-N
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Description

7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic compound that features a benzo[d]thiazole ring, a piperazine moiety, and an ethylsulfonyl phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . Molecular docking studies have shown that the compound can fit into the binding pockets of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-3-30(27,28)16-6-4-5-15(13-16)20(26)24-9-11-25(12-10-24)21-23-18-14(2)7-8-17(22)19(18)29-21/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZAMSXJSNIZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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